(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone
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Overview
Description
The compound (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone is a complex organic molecule that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common approach includes the condensation of thiophene derivatives with quinoline precursors under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety protocols and environmental considerations are also critical in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene structures, such as suprofen and articaine, exhibit various pharmacological properties.
Quinoline Derivatives: Quinoline-based compounds, such as chloroquine and quinine, are known for their antimalarial and antimicrobial activities.
Uniqueness
The uniqueness of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both thiophene and quinoline moieties, along with the fluorophenyl group, enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS2/c23-13-9-7-12(8-10-13)20(26)21-19(24)18-17(16-6-3-11-27-16)14-4-1-2-5-15(14)25-22(18)28-21/h3,6-11H,1-2,4-5,24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOIYILSRRTWOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)F)N)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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